1-(2-Chlorophenyl)-N,N-diethylisoquinoline-3-carboxamide
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Overview
Description
1-(2-Chlorophenyl)-N,N-diethylisoquinoline-3-carboxamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the isoquinoline core, along with a diethylcarboxamide functional group. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-N,N-diethylisoquinoline-3-carboxamide typically involves the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, where benzaldehyde reacts with an amine in the presence of an acid catalyst to form isoquinoline.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where isoquinoline reacts with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of Diethylcarboxamide Group: The final step involves the reaction of the intermediate product with diethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the diethylcarboxamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-N,N-diethylisoquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding isoquinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to form reduced isoquinoline derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Isoquinoline N-oxides.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an analgesic and anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-N,N-diethylisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or interact with receptors that regulate pain perception.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-N,N-diethylisoquinoline-3-carboxamide can be compared with other isoquinoline derivatives such as:
1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline: Known for its potential to affect muscle contractility.
1-(2-Chlorophenyl)-N,N-dimethylisoquinoline-3-carboxamide: Similar structure but with different alkyl groups, leading to variations in biological activity.
The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
89242-08-0 |
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Molecular Formula |
C20H19ClN2O |
Molecular Weight |
338.8 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N,N-diethylisoquinoline-3-carboxamide |
InChI |
InChI=1S/C20H19ClN2O/c1-3-23(4-2)20(24)18-13-14-9-5-6-10-15(14)19(22-18)16-11-7-8-12-17(16)21/h5-13H,3-4H2,1-2H3 |
InChI Key |
AXZSDFBOUIQTKT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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